1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime
Description
Properties
IUPAC Name |
(NE)-N-[1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-7(14-16)11-8(2)15-10-6-4-3-5-9(10)13-12(15)17-11/h3-6,16H,1-2H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFFSJMMXHXUNI-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime typically involves the following steps:
-
Formation of the Thiazolo-Benzimidazole Core:
Starting Materials: 3-methyl-1,3-thiazole and o-phenylenediamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions in a polar solvent such as ethanol or methanol.
Product: 3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its possible use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime exerts its effects is largely dependent on its interaction with biological targets. It may act by:
Binding to Enzymes: Inhibiting enzyme activity by interacting with the active site.
Modulating Receptors: Altering receptor function through binding to receptor sites.
Pathways Involved: Various signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Potential: Thiazolo-benzimidazoles with electron-withdrawing groups (e.g., bromine, oxime) show promise in inhibiting H+/K+-ATPase and tumor growth .
- Structure-Activity Relationship (SAR) : The oxime group’s polarity may improve solubility but reduce membrane permeability compared to methyl or halogen substituents.
Biological Activity
The compound 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime is a member of the thiazolo[3,2-a]benzimidazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17N3OS
- Molecular Weight : 351.42 g/mol
- CAS Number : 9619304
Structure
The structure of this compound features a thiazolo-benzimidazole core which is known for its significant biological activities.
Antimicrobial Activity
Research has indicated that thiazolo[3,2-a]benzimidazoles exhibit potent antimicrobial properties. For instance, compounds derived from this class have shown effectiveness against various bacterial strains:
- Staphylococcus aureus : Compounds with similar structures have demonstrated inhibitory effects on DNA gyrase with IC50 values as low as 0.5 µg/ml .
- Bacillus subtilis : Some derivatives exhibited a minimum inhibitory concentration (MIC) of 1.562 µg/mL against this bacterium .
Anticancer Activity
The anticancer potential of thiazolo[3,2-a]benzimidazoles has been highlighted in several studies. For example:
- A study reported that certain derivatives induced apoptosis in cancer cell lines through the activation of specific apoptotic pathways .
- The compound's ability to inhibit cell proliferation was linked to its interaction with cellular signaling pathways involved in cancer progression.
The biological activities of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may intercalate with DNA or inhibit enzymes like topoisomerases and DNA gyrases, disrupting replication and transcription processes.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
Study on Antimicrobial Efficacy
In a study published in EurekaSelect, a series of thiazolo derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds structurally related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead structures for developing new antibiotics .
Anticancer Research
A recent investigation into the anticancer properties of thiazolo-benzimidazole derivatives revealed that certain modifications increased their potency against various cancer cell lines. The study emphasized the importance of structural variations in enhancing biological activity and suggested further exploration into their therapeutic potential .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime, and how do reaction conditions influence product yield?
- Methodological Answer : The synthesis typically involves multi-component reactions. For example:
- Catalyst-free one-pot synthesis : Reacting aryl glyoxals, aryl amines, and 2-aminobenzothiazole in ethanol yields thiazolo[3,2-a]benzimidazole derivatives. Substituent electronic effects (electron-withdrawing vs. donating groups) dictate product distribution (e.g., products 4a-h vs. 5a-h in Table 2) .
- Acid-mediated cyclization : Using glacial acetic acid/acetic anhydride with sodium acetate facilitates fused-ring formation via condensation of 1,3-dihydro-2H-benzimidazole-2-thione with aldehydes .
- Oxime formation : Bromoethanone intermediates react with hydroxylamine under conventional or microwave-assisted conditions to yield oxime derivatives, with microwave methods improving reaction efficiency .
Key factors : Solvent choice, temperature, and substituent electronic properties significantly impact yield and regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., C=O, N–O in oxime) via characteristic stretches (e.g., 1680–1700 cm⁻¹ for ketones) .
- NMR (¹H/¹³C) : Resolves structural ambiguity. For example, ¹H NMR distinguishes methyl groups in the thiazole ring (δ 2.4–2.6 ppm) and oxime protons (δ 8.1–8.3 ppm) .
- X-ray crystallography : Confirms stereochemistry and crystal packing, as demonstrated for structurally related benzothiazole derivatives .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, critical for purity assessment .
Q. What are the key steps in purifying and isolating this compound from reaction mixtures?
- Methodological Answer :
- Neutralization and filtration : Post-reaction mixtures are neutralized (e.g., with NH₄OH) to precipitate crude products, followed by washing with water .
- Column chromatography : Separates regioisomers using silica gel and gradient elution (e.g., hexane/ethyl acetate) .
- Recrystallization : Ethanol or methanol is used to obtain high-purity crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when varying substituents during synthesis?
- Methodological Answer :
- Electronic effect analysis : Electron-withdrawing groups (EWGs) on aryl glyoxals favor product 4 , while electron-donating groups (EDGs) promote 5 . Use Hammett constants (σ) to predict substituent effects .
- Spectroscopic validation : Compare ¹H NMR shifts of products to reference data (e.g., methyl protons in thiazole vs. benzimidazole rings) .
- Computational modeling : DFT calculations can predict regioselectivity by analyzing transition-state energies .
Q. What methodological considerations are crucial when evaluating the biological activity of thiazolo[3,2-a]benzimidazole derivatives?
- Methodological Answer :
- In vitro assays : Measure IC₅₀ values using cell lines (e.g., mGluR1-NIH3T3 cells for receptor antagonism) .
- In vivo models : Use species-specific assays (e.g., earthworm Pheretima posthuma for anthelmintic activity) to assess efficacy and toxicity .
- Structure-activity relationship (SAR) : Modify substituents (e.g., benzofuran or nitro groups) and correlate changes with activity trends .
Q. How do noncompetitive antagonistic properties of related compounds inform target validation studies for this compound?
- Methodological Answer :
- Radioligand binding assays : Use [³H]YM-298198 to confirm allosteric binding sites on mGluR1, ensuring selectivity over ionotropic receptors .
- Pharmacological profiling : Test against mGluR subtypes (2–7) to rule off-target effects. For example, CPCCOEt displacement experiments validate binding site specificity .
- In vivo efficacy : Administer orally (e.g., 30 mg/kg in mice) to assess analgesic effects without motor impairment, confirming target relevance .
Q. What strategies optimize microwave-assisted synthesis of oxime derivatives compared to conventional methods?
- Methodological Answer :
- Reaction time reduction : Microwave irradiation shortens synthesis from hours to minutes (e.g., 10 minutes vs. 10 hours) .
- Yield improvement : Higher yields (e.g., 70–85% vs. 50–60%) due to uniform heating and reduced side reactions .
- Energy efficiency : Lower solvent volumes and temperatures enhance sustainability .
Data Contradiction Analysis
- Example : Conflicting product distributions in multi-component reactions (e.g., 4 vs. 5 in Table 2 ).
- Resolution : Use controlled experiments with para-substituted aryl glyoxals (e.g., –NO₂ vs. –OCH₃) to isolate electronic effects. Validate via LC-MS to confirm product identity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
